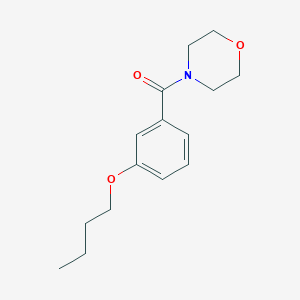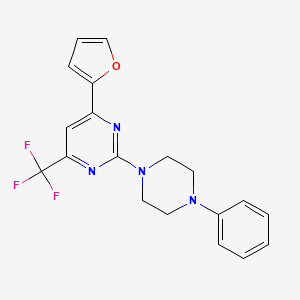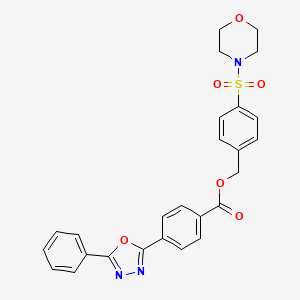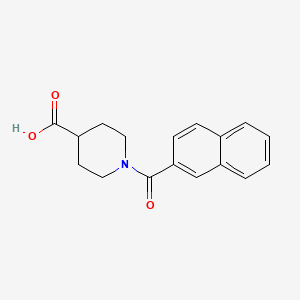
4-(3-butoxybenzoyl)morpholine
Vue d'ensemble
Description
4-(3-butoxybenzoyl)morpholine, also known as BBM, is a chemical compound that has been widely used in scientific research applications. BBM belongs to the class of compounds known as benzoylmorpholines, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 4-(3-butoxybenzoyl)morpholine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-(3-butoxybenzoyl)morpholine has been shown to inhibit the activity of protein kinase C, an enzyme that plays a key role in cell proliferation and survival. 4-(3-butoxybenzoyl)morpholine has also been shown to inhibit the activation of nuclear factor kappa B, a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
4-(3-butoxybenzoyl)morpholine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. 4-(3-butoxybenzoyl)morpholine has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In addition, 4-(3-butoxybenzoyl)morpholine has been shown to inhibit the replication of several viruses, including human immunodeficiency virus and hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(3-butoxybenzoyl)morpholine in lab experiments is its high potency and selectivity. 4-(3-butoxybenzoyl)morpholine has been shown to have a low toxicity profile and can be used at low concentrations without affecting normal cells. However, one of the limitations of using 4-(3-butoxybenzoyl)morpholine is its poor solubility in water, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 4-(3-butoxybenzoyl)morpholine. One area of research is the development of new synthetic methods for 4-(3-butoxybenzoyl)morpholine that can improve its solubility and increase its potency. Another area of research is the investigation of 4-(3-butoxybenzoyl)morpholine as a potential therapeutic agent for the treatment of cancer and viral infections. Additionally, the use of 4-(3-butoxybenzoyl)morpholine as a fluorescent probe for the detection of metal ions in biological systems can be further explored. Finally, the mechanism of action of 4-(3-butoxybenzoyl)morpholine can be further elucidated to identify new targets for drug development.
Conclusion:
In conclusion, 4-(3-butoxybenzoyl)morpholine is a chemical compound that has been widely used in scientific research applications. 4-(3-butoxybenzoyl)morpholine has several biological activities, including antitumor, anti-inflammatory, and antiviral activities. 4-(3-butoxybenzoyl)morpholine has also been used as a fluorescent probe and as a photosensitizer in photodynamic therapy. Future research on 4-(3-butoxybenzoyl)morpholine can lead to the development of new synthetic methods and the identification of new targets for drug development.
Applications De Recherche Scientifique
4-(3-butoxybenzoyl)morpholine has been extensively used in scientific research as a tool to study various biological processes. It has been shown to have antitumor, anti-inflammatory, and antiviral activities. 4-(3-butoxybenzoyl)morpholine has also been used as a fluorescent probe for the detection of metal ions in biological systems. In addition, 4-(3-butoxybenzoyl)morpholine has been used as a photosensitizer in photodynamic therapy, a technique that uses light to activate a photosensitizing agent to produce reactive oxygen species that can kill cancer cells.
Propriétés
IUPAC Name |
(3-butoxyphenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-2-3-9-19-14-6-4-5-13(12-14)15(17)16-7-10-18-11-8-16/h4-6,12H,2-3,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIKXHDXRCXWIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Butoxyphenyl)(morpholin-4-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1,2-dimethyl-1H-indol-3-yl)ethanone](/img/structure/B4772815.png)
![6-methyl-3-phenyl-4-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}isoxazolo[5,4-b]pyridine](/img/structure/B4772819.png)

![5-{[5-(dimethylamino)-2-furyl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4772827.png)
![3-[(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)amino]-1-propanol](/img/structure/B4772838.png)
![4-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2-(2-chloro-5-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4772842.png)
![7-(2-naphthyl)-2-{[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4772859.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4772860.png)
![2-(3,4-dimethylphenyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B4772864.png)


![ethyl 6-{2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}-5-oxo-3-thiomorpholinecarboxylate](/img/structure/B4772892.png)
![ethyl 5-acetyl-2-{[(2-chlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4772898.png)